2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-5-7(14(20)21)1-2-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBNTSFSFRJPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171780-01-9 | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic Acid is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including limb outgrowth and the formation of the neural tube during embryonic development.
Mode of Action
The compound interacts with its target, Cereblon, by binding to it. This binding can modulate the activity of Cereblon, leading to changes in the downstream processes that Cereblon is involved in. .
Biochemical Pathways
The biochemical pathways affected by this compound are those in which Cereblon plays a part. Given Cereblon’s role in embryonic development, it is likely that the compound affects pathways related to cell growth and differentiation. The downstream effects of these changes could potentially include alterations in the development and function of various tissues and organs.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes that Cereblon is involved in. These effects could potentially include changes in cell growth and differentiation, as well as alterations in the development and function of various tissues and organs.
Biologische Aktivität
2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid (CAS No. 2171780-01-9) is a small molecule compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a piperidin-3-yl moiety and an isoindoline-5-carboxylic acid structure, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2O5, with a molecular weight of 288.26 g/mol. The presence of the dioxopiperidine group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O5 |
| Molecular Weight | 288.26 g/mol |
| CAS Number | 2171780-01-9 |
| Purity | > 96% |
Research indicates that compounds containing the dioxopiperidine structure may exhibit significant biological activities by modulating the activity of various proteins and enzymes. Specifically, studies have shown that derivatives of this compound can reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation and implicated in various diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Effects
- Anti-inflammatory Activity : The ability to lower TNFα levels suggests that this compound may possess anti-inflammatory properties. This could make it a candidate for treating conditions characterized by excessive inflammation.
- Potential Antitumor Effects : Some studies have indicated that similar compounds can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival .
- Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .
Study on TNFα Reduction
In a study involving animal models, the administration of tetrasubstituted derivatives of this compound resulted in a significant reduction in TNFα levels compared to control groups. The study's findings suggest that the compound could modulate immune responses effectively, providing a basis for further investigations into its therapeutic potential .
Cytotoxicity Assessment
A cytotoxicity assessment was conducted on several human cancer cell lines using MTT assays. Results indicated that the compound exhibited selective cytotoxic effects, particularly against breast and colon cancer cells, while showing lower toxicity to normal cells .
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid is a small molecule drug composed of a piperidin-3-yl group and an isoindoline-5-carboxylic acid group . The combination of these groups creates a drug that can target specific biological processes . The isoindoline-5-carboxylic acid group can improve the drug's solubility and stability, while the piperidin-3-yl group can modulate the activity of certain proteins or enzymes .
Properties
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline derivatives, such as tetrasubstituted 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines, can reduce levels of tumor necrosis factor α (TNFα) in mammals . Excessive or unregulated TNFα production has been implicated in several disease conditions, including endotoxemia, toxic shock syndrome, and arthritis .
- Reducing TNFα Levels: Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines can reduce TNFα levels in mammals .
- Pharmaceutical compositions: Derivatives can be used in pharmaceutical compositions formulated in unit dosage form for administration to mammals . These compositions can be designed for immediate, sustained, or delayed release of the active ingredient .
Formulations
2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline derivatives can be formulated into tablets, capsules, and solutions for different administration routes .
- Tablets: Tablets containing 50 mg of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline can be prepared by mixing the active ingredient with lactose, talc, magnesium stearate, and starch, then granulating and compressing the mixture . Similarly, tablets containing 100 mg of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrachloroisoindoline can be prepared with a similar process .
- Capsules: Gelatin dry-filled capsules containing 100 mg of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetramethoxyisoindoline can be prepared by mixing the active ingredient with sodium lauryl sulfate and microcrystalline cellulose, then adding magnesium stearate before introducing the mixture into gelatin capsules .
- Solutions: A 0.2% injection or infusion solution can be prepared by dissolving 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline in water, filtering the solution, and adding a buffer solution .
Vergleich Mit ähnlichen Verbindungen
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
- Key Differences : Contains a 1,3-dioxoisoindoline core (vs. 1-oxo) and an additional ketone.
- Impact : Increased polarity due to the second ketone (C=O) reduces lipophilicity (logP: ~0.8 vs. ~1.2 for the target compound) .
- Applications: Limited cereblon-binding efficiency in PROTACs due to steric hindrance from the dioxo group .
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione
- Key Differences : Replaces the carboxylic acid with a hydrazine group at position 5.
- Impact : Hydrazine enhances nucleophilicity but reduces metabolic stability (t₁/₂: ~2 h vs. ~6 h for the target compound) .
- Applications : Primarily used as an intermediate for functionalized derivatives .
Positional Isomerism
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid
1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1-oxoisoindolin-5-yl)piperidine-4-carboxylic acid
- Key Differences : Fluorine at position 6 and a piperidine-4-carboxylic acid substituent.
- Impact : Fluorine enhances binding via halogen bonding (ΔG: −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound) .
- Applications : Improved blood-brain barrier penetration in neurological PROTACs .
Substituent Modifications
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione
4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
- Key Differences: Aminomethyl at position 4 and hydrochloride salt.
- Impact : Improved aqueous solubility (45 mg/mL vs. 5 mg/mL for the target compound) but reduced proteolytic stability .
Q & A
Basic Questions
Q. What are the standard synthetic protocols for 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid, and how can reaction parameters be optimized?
- Methodology : Synthesis typically involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones or thioxothiazolidinones in acetic acid, catalyzed by sodium acetate. Key parameters for optimization include:
- Molar ratios : Use 1.1 equivalents of aldehyde derivatives to drive reaction completion .
- Reaction duration : Extend reflux to 3–5 hours to enhance yield .
- Purification : Recrystallize from acetic acid/DMF mixtures to improve crystallinity and purity .
Q. Which analytical techniques are essential for confirming structural identity and purity?
- Key Techniques :
- 1H-NMR : Resolve aromatic protons (δ 7.3–8.7 ppm) and carbonyl environments (e.g., isoindoline dioxo groups at δ 170–175 ppm) .
- Mass spectrometry (MS-ESI) : Confirm molecular ion peaks (e.g., m/z 525 [M+H]⁺) and sodium adducts (m/z 547 [M+Na]⁺) .
- Recrystallization : Assess purity via melting point consistency and HPLC retention time matching .
Advanced Questions
Q. How can researchers address low yields or side products during scale-up synthesis?
- Strategies :
- Byproduct profiling : Use LC-MS/MS to identify impurities (e.g., unreacted aldehydes or dimerization products) .
- Process control : Gradual heating to 80°C prevents exothermic side reactions. Scavenger resins (e.g., polymer-bound sulfonic acid) trap reactive intermediates .
- Catalyst screening : Test alternatives to sodium acetate (e.g., pyridinium salts) to improve regioselectivity .
Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?
- Approaches :
- Substituent modification : Introduce fluorine at the piperidine ring (e.g., 3-fluoropiperidin-4-yl derivatives) to study steric/electronic effects on target binding .
- Parallel synthesis : Generate analogs via amidation or esterification of the carboxylic acid moiety (e.g., pyrimidine-5-carboxamides) for high-throughput screening .
- Bioactivity assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase inhibition) or SPR binding studies .
Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Solutions :
- 2D NMR (COSY/HSQC) : Resolve overlapping signals from tautomeric forms or rotamers .
- Deuterium exchange : Identify labile protons (e.g., NH in piperidinyl groups) by comparing spectra in DMSO-d6 vs. D2O .
- Crystallography : Validate structures via X-ray diffraction when ambiguous spectral features persist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
